molecular formula C11H17F3N2O B14166967 Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-

Cat. No.: B14166967
M. Wt: 250.26 g/mol
InChI Key: UJIREJNCASFZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- CAS Number: 1027333-15-8 Molecular Formula: C₁₁H₁₇F₃N₂O Molecular Weight: 262.26 g/mol (calculated)

This compound features a spirocyclic 1,9-diazaspiro[5.5]undecane core substituted with a trifluoroacetyl group. It is marketed by Suzhou Rovathin Foreign Trade Co., Ltd., though detailed physicochemical or pharmacological data remain scarce in public literature .

Properties

Molecular Formula

C11H17F3N2O

Molecular Weight

250.26 g/mol

IUPAC Name

1-(1,9-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H17F3N2O/c12-11(13,14)9(17)16-8-2-1-3-10(16)4-6-15-7-5-10/h15H,1-8H2

InChI Key

UJIREJNCASFZFA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CCNCC2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method includes the reaction of a suitable diazaspiro precursor with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the spirocyclic core, followed by functional group modifications to introduce the trifluoromethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, which is crucial for its biological activity .

Comparison with Similar Compounds

1-(3,9-Diazaspiro[5.5]undec-3-yl)ethanone

CAS : 1061755-74-5
Formula : C₁₁H₂₀N₂O
Molecular Weight : 196.29 g/mol

  • Structural Differences : The diazaspiro ring positions differ (1,9 vs. 3,9), altering nitrogen accessibility for hydrogen bonding or coordination. The absence of a trifluoromethyl group reduces electronegativity and lipophilicity compared to the target compound.
  • Its lower molecular weight may improve solubility but reduce metabolic stability .

1,9-Diazaspiro[5.5]undecane-9-carboxylic Acid, 1-(2,2,2-Trifluoroacetyl)-, tert-Butyl Ester

CAS : 918896-27-2
Formula : C₁₆H₂₅F₃N₂O₃
Molecular Weight : 358.39 g/mol

  • Structural Differences : Incorporates a trifluoroacetyl group and a tert-butyl ester, increasing steric bulk and hydrophobicity. The ester group may act as a prodrug moiety, enhancing bioavailability.
  • Applications : Likely a synthetic intermediate for protease inhibitors or kinase modulators, leveraging the spirocyclic scaffold’s conformational restraint .

1-(3-Trimethylsilylphenyl)-2,2,2-Trifluoroethanone

CAS: Not specified (see ) Formula: C₁₂H₁₅F₃OSi Molecular Weight: 276.33 g/mol

  • Structural Differences : Replaces the diazaspiroamine with a trimethylsilyl-substituted aromatic ring. The silicon group enhances volatility (relative volatility = 1.60 vs. para-isomer) but reduces polarity.
  • Applications : Used in Alzheimer’s disease research. The trifluoroacetyl group mimics acetylcholinesterase substrates, while the silyl group aids in separation via distillation .

1-(3,5-Dichlorophenyl)-2,2,2-Trifluoroethanone

CAS: Not specified Formula: C₈H₃Cl₂F₃O Molecular Weight: 247.01 g/mol

  • Structural Differences : Aromatic dichloro substitution introduces strong electron-withdrawing effects, increasing electrophilicity at the ketone. The lack of a spirocyclic amine limits conformational rigidity.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
1-(1,9-Diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoroethanone 1027333-15-8 C₁₁H₁₇F₃N₂O 262.26 Spirocyclic amine, trifluoromethyl group Pharmaceutical intermediate
1-(3,9-Diazaspiro[5.5]undec-3-yl)ethanone 1061755-74-5 C₁₁H₂₀N₂O 196.29 Positional isomerism, no fluorine Drug synthesis
1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone N/A C₁₂H₁₅F₃OSi 276.33 Aromatic silyl group, high volatility Alzheimer’s research
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone N/A C₈H₃Cl₂F₃O 247.01 Dichloro substitution, electrophilic ketone Chemical synthesis (caution required)

Key Research Findings

  • Volatility and Separation: The trimethylsilyl trifluoroethanone derivative () exhibits a relative volatility of 1.60 compared to its para-isomer, enabling efficient distillation-based purification. This contrasts with spirocyclic analogs, which likely require chromatography due to lower volatility .
  • Biological Relevance : Spirocyclic diazaspiro compounds (e.g., 918896-27-2) are favored in drug design for their rigid scaffolds, which mimic peptide turn structures and enhance target binding .

Biological Activity

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-, also known by its CAS number 1027333-15-8, is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a diazaspiro structure, which contribute to its reactivity and interaction with biological targets. The molecular formula for this compound is C19H22F3N3OC_{19}H_{22}F_3N_3O, indicating the presence of nitrogen atoms that may play a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC19H22F3N3O
Molecular Weight365.39 g/mol
CAS Number1027333-15-8

Biological Activity

Pharmacological Potential:
Research indicates that compounds containing the diazaspiro framework have shown promise in treating various conditions, including obesity, pain management, and disorders related to the immune system and cell signaling pathways . The trifluoromethyl group is known to enhance biological activity compared to non-fluorinated analogs.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study highlighted the potential of related diazaspiro compounds as covalent inhibitors against oncogenic targets like KRAS G12C, suggesting that similar mechanisms might be applicable to Ethanone . The structural optimization of these compounds has led to promising results in preclinical models.
  • Neuroactivity:
    • Compounds with similar diazaspiro structures have been investigated for neuroactive properties. For instance, derivatives have been shown to exhibit anticonvulsant activity, indicating that Ethanone may also possess neuroprotective effects .
  • Binding Affinity Studies:
    • Interaction studies utilizing techniques such as molecular docking and surface plasmon resonance (SPR) have demonstrated that Ethanone can bind selectively to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of Ethanone typically involves multi-step organic reactions that create the trifluoromethyl and diazaspiro components. Key steps may include:

  • Formation of the diazaspiro framework through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic substitution or other fluorination methods.

These synthetic pathways are essential for producing compounds with high purity and desired biological activity.

Q & A

What synthetic strategies are recommended for constructing the 1,9-diazaspiro[5.5]undecane moiety in this compound?

Answer:
The spirocyclic diamine core can be synthesized via cyclocondensation of a bis-amine precursor with a ketone or aldehyde under acidic conditions. For example:

  • Stepwise alkylation : React a diamine (e.g., 1,5-pentanediamine) with a dibromoalkane in the presence of a base (e.g., K₂CO₃) to form the spiro ring .
  • Trifluoroacetylation : Introduce the trifluoroacetyl group using trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C to avoid side reactions .
    Critical parameters : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and purify intermediates via column chromatography .

How does the trifluoroacetyl group influence the compound’s electronic properties and reactivity?

Answer:
The electron-withdrawing trifluoroacetyl group reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or hydrides). This is critical for:

  • Stabilizing enolate intermediates in alkylation reactions.
  • Modulating solubility : The CF₃ group increases hydrophobicity, impacting partition coefficients (logP) .
    Methodological tip : Use DFT calculations (e.g., B3LYP/6-31G*) to predict charge distribution and reactive sites .

What analytical techniques are optimal for characterizing this compound’s purity and structure?

Answer:

  • LC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS to confirm molecular ion ([M+H]⁺) and detect impurities .
  • ¹H/¹³C NMR : Key signals include the spirocyclic diamine protons (δ 2.8–3.5 ppm, multiplet) and trifluoroacetyl carbonyl carbon (δ 170–175 ppm) .
  • X-ray crystallography : Resolve conformational details of the spiro ring (e.g., chair vs. boat configurations) .

How can researchers address contradictory bioactivity data between in vitro binding assays and cellular models?

Answer:
Discrepancies may arise from:

  • Membrane permeability limitations : Use parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion .
  • Metabolic instability : Incubate the compound with liver microsomes (human/rat) to identify degradation products via LC-MS .
    Troubleshooting :
    • Modify the spirocyclic core with hydrophilic substituents (e.g., hydroxyl groups) to improve cellular uptake.
    • Validate target engagement using cellular thermal shift assays (CETSA) .

What computational methods are effective for predicting the compound’s binding mode to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with a glucagon receptor homology model (based on PDB 5EE7) to predict binding poses .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of the spirocyclic moiety in the binding pocket .
    Key insight : The diazaspiro group’s rigidity may restrict conformational flexibility, favoring entropically favorable binding .

How can enantiomeric purity be ensured during synthesis, given the spirocyclic center’s chirality?

Answer:

  • Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during spiro ring formation to induce enantioselectivity .
    Validation : Measure optical rotation ([α]D²⁵) and compare to literature values for known enantiomers .

What are the key considerations for designing stability studies of this compound under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and assess isomerization or cleavage using UV-Vis spectroscopy .
    Mitigation strategy : Formulate with antioxidants (e.g., BHT) or encapsulate in cyclodextrins to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.